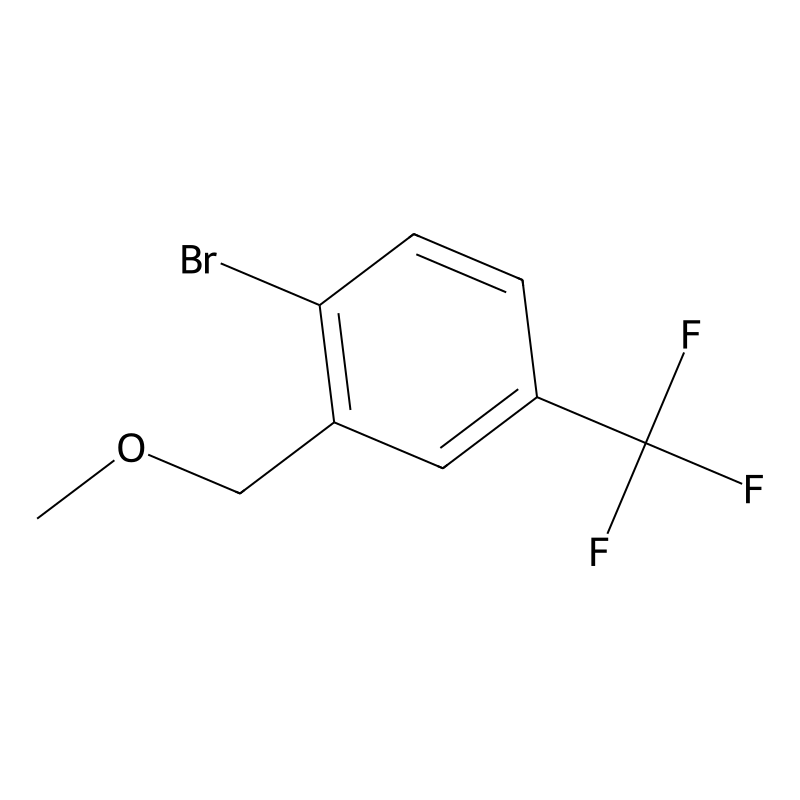

1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a bromine atom, a methoxymethyl group, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C9H8BrF3O, and it has a molar mass of approximately 269.058 g/mol. The compound is noted for its unique structure, which combines halogenation and functionalization, making it valuable in various chemical applications. It appears as a colorless to pale yellow liquid with a density of around 1.508 g/cm³ and has a boiling point of approximately 224.6 °C .

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the formation of various derivatives.

- Electrophilic Aromatic Substitution: The methoxy and trifluoromethyl groups can direct electrophiles to specific positions on the benzene ring, allowing for further functionalization.

- Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions, altering the compound's reactivity and properties.

These reactions make it an important intermediate in organic synthesis .

Several synthesis methods have been reported for 1-bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene:

- Bromination of Methoxymethyl-4-(trifluoromethyl)benzene: This method involves the bromination of the methoxymethyl derivative using bromine or brominating agents.

- Direct Methoxymethylation: The compound can be synthesized through the methoxymethylation of 4-trifluoromethylphenol, followed by bromination.

- Functional Group Transformations: Starting from simpler aromatic compounds, various functional group transformations can yield the desired product .

1-Bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene serves multiple purposes in chemical synthesis:

- Intermediate in Organic Synthesis: It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: The compound may find applications in developing new materials with specific electronic or optical properties due to its unique structure.

- Research: It is utilized in academic and industrial research to explore new

Several compounds share structural similarities with 1-bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-3-methoxy-4-(trifluoromethyl)benzene | C8H6BrF3O | Similar bromination pattern; different substitution position |

| 1-Bromo-2-methoxy-4-fluorobenzene | C7H6BrF | Contains fluorine instead of trifluoromethyl group; less steric hindrance |

| 2-Bromo-5-(trifluoromethyl)anisole | C9H8BrF3 | Similar trifluoromethyl group; different placement of bromine |

Uniqueness

The uniqueness of 1-bromo-2-(methoxymethyl)-4-(trifluoromethyl)benzene lies in its combination of both trifluoromethyl and methoxymethyl groups on the benzene ring, which may confer distinctive electronic properties and reactivity compared to other similar compounds. This structural arrangement enhances its utility as an intermediate in organic synthesis while potentially influencing its biological activity .